Inhoffen Lythgoe diol

説明

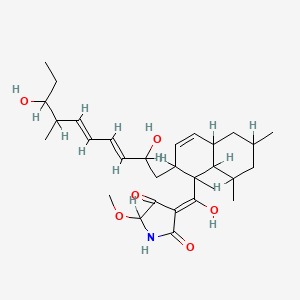

The Inhoffen-Lythgoe diol is a significant compound derived from vitamin D2, known for its utility in the synthesis of various vitamin D analogues and derivatives. It is named after the chemists who first synthesized it, providing a foundation for numerous studies in organic and medicinal chemistry.

Synthesis Analysis

A formal synthesis of the Inhoffen-Lythgoe diol featured a novel intermolecular Diels-Alder strategy, utilizing an intact C(20) stereocentre as part of a diene unit to directly elaborate the stereocentres at C(13) and C(17) of the hydrindan ring system (Brandes, Grieco, & Garner, 1988). Additionally, efficient syntheses of the Inhoffen-Lythgoe diol from commercially available precursors have been reported, underscoring its accessibility for further chemical investigations (Meyer, Rentsch, & Marti, 2014).

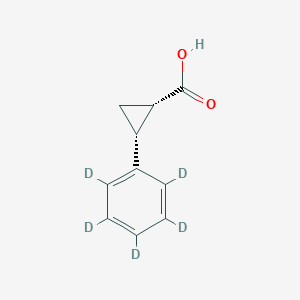

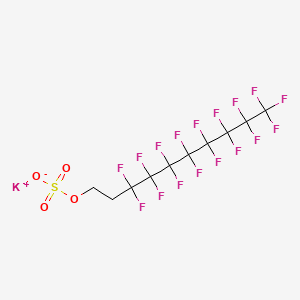

Molecular Structure Analysis

The molecular structure of the Inhoffen-Lythgoe diol is foundational for understanding its reactivity and the synthesis of complex molecules. Its structure includes a hydrindan ring system, which is crucial for the synthesis of various analogues and derivatives, providing insights into the stereochemical outcomes of reactions involving this diol.

Chemical Reactions and Properties

The Inhoffen-Lythgoe diol serves as a precursor in the synthesis of numerous vitamin D analogues, demonstrating a wide range of chemical reactivity. It has been used in reactions such as the Julia-Lythgoe olefination, which is crucial for the formation of alkenes from phenyl sulfones and aldehydes or ketones (Anilkumar, Varsha, & Radhika, 2023). This olefination process is a key step in many total syntheses of natural products.

科学的研究の応用

Diels-Alder Reaction and Synthesis of Inhoffen-Lythgoe Diol : A novel intermolecular Diels–Alder strategy was used for a formal synthesis of Inhoffen-Lythgoe diol, leveraging a diene unit to create stereocentres in the hydrindan ring system (Brandes, Grieco, & Garner, 1988).

Anti-Proliferative Activity : In studies exploring anti-proliferative activities, it was found that while Inhoffen-Lythgoe diol itself was inactive, certain ester- and amide-linked side chain analogues showed modest in vitro growth inhibition in human cancer cell lines (Deberardinis, Lemieux, & Hadden, 2013).

Synthesis of Vitamin D3 Analogues : The synthesis of various vitamin D3 analogues, including 23-oxa-, 23-thia-, and 23-oxa-24-oxo-1α,25-dihydroxyvitamin D3, utilized Inhoffen-Lythgoe diol as a starting point. These analogues exhibited decreased cell differentiation and calcemic effects compared to traditional vitamin D3 (Allewaert et al., 1993).

Functionalization of Vitamin D Metabolites : A method for introducing a hydroxyl group at C-18 in intermediates derived from Inhoffen-Lythgoe diol was developed, facilitating the synthesis of novel vitamin D3 compounds (Valles, Castedo, & Mouriño, 1992).

Synthesis of 25-Hydroxy Windaus–Grundmann Ketone : An efficient synthesis of this ketone from Inhoffen–Lythgoe diol was reported, demonstrating the utility of Inhoffen–Lythgoe diol in synthesizing complex organic compounds (Fall, Vitale, & Mouriño, 2000).

Ultrasonic Induced Conjugate Addition : A method for constructing fragments related to vitamin D3 from Inhoffen-Lythgoe diol was described, highlighting its role in advanced chemical synthesis techniques (Sestelo, Mascareñas, Castedo, & Mouriño, 1993).

Synthesis of Calcitroic Acid : An 11-step synthesis process starting from Inhoffen-Lythgoe diol was developed for calcitroic acid and its derivatives, crucial for understanding vitamin D metabolism (Meyer, Rentsch, & Marti, 2014).

Hortonones Synthesis : Hortonones A-C were synthesized from vitamin D2 via the Inhoffen-Lythgoe diol, demonstrating its applicability in producing natural products (Stambulyan & Minehan, 2016).

将来の方向性

Inhoffen Lythgoe diol plays a very important role in the field of asymmetric synthesis. Although it has no direct medical application, it plays an important role in the production and research of many important chemicals . Another research suggests that the Julia–Lythgoe attachment of the vitamin D side chain to a solid-phase linked Inhoffen–Lythgoe diol derived CD-ring fragment is reported .

特性

IUPAC Name |

(1R,3aR,4S,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBPRYXDIHQLGH-NAWOPXAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2C1(CCCC2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inhoffen Lythgoe diol | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)